molecular formula C18H12Cl2N4S B2915207 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-82-0

2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2915207
CAS No.: 338403-82-0
M. Wt: 387.28
InChI Key: TYNAZMNRGNDJRE-UHFFFAOYSA-N
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Description

“2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine” is a heterocyclic compound . It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . The structure of these compounds was proven using NMR spectroscopy and HPLC-MS spectrometry .


Synthesis Analysis

The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class has been described . The inhibitory effect of the synthesized substances was studied in relation to copper in neutral and acidic chloride environments .

Scientific Research Applications

Heteroaromatization and Synthesis of Novel Derivatives

Heteroaromatization techniques have led to the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives, showcasing a methodology for obtaining a variety of compounds through reactions with different reagents. These synthesized compounds have been explored for their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (El-Agrody et al., 2001).

Metal-free Synthesis

Innovative metal-free synthesis methods for 1,2,4-triazolo[1,5-a]pyridines have been developed, utilizing phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This approach features short reaction times and high yields, suggesting efficient pathways for constructing biologically important skeletons directly, which could be crucial for pharmacological applications (Zheng et al., 2014).

Antitumor, Antiviral, and Agrochemical Potential

The exploration of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has shown them to possess antitumor, antiviral, herbicidal, and fungicidal activities. This opens up possibilities for their use in medical and agrochemical fields, highlighting the chemical diversity and potential utility of these compounds in various domains (Fizer et al., 2013).

Microwave-Assisted Synthesis for QSAR Studies

The microwave-assisted synthesis of [1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives has facilitated quick and efficient production of compounds for QSAR studies. This approach not only optimizes synthetic routes but also enables the rapid evaluation of biological activities, contributing to the development of new anticonvulsant agents (Divate & Dhongade-Desai, 2014).

Structural and Spectroscopic Characterization

Extensive structural and spectroscopic characterization of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including X-ray crystallography and NMR techniques, has provided insight into their molecular configurations. This foundational knowledge is essential for understanding the chemical properties and potential interactions of these compounds in biological systems (Canfora et al., 2010).

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4S/c19-14-7-4-8-15(20)13(14)11-25-18-22-17-21-10-9-16(24(17)23-18)12-5-2-1-3-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNAZMNRGNDJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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